N,N'-Bis(P-toluenesulfonyl)hydrazine

Catalog No.
S751842
CAS No.
14062-05-6
M.F
C14H16N2O4S2
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(P-toluenesulfonyl)hydrazine

CAS Number

14062-05-6

Product Name

N,N'-Bis(P-toluenesulfonyl)hydrazine

IUPAC Name

4-methyl-N'-(4-methylphenyl)sulfonylbenzenesulfonohydrazide

Molecular Formula

C14H16N2O4S2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C14H16N2O4S2/c1-11-3-7-13(8-4-11)21(17,18)15-16-22(19,20)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3

InChI Key

CVRIWLRSJCDOOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)C

Synthesis and Characterization:

N,N'-Bis(P-toluenesulfonyl)hydrazine, also known as BTSH, is a white crystalline solid with the chemical formula C₁₄H₁₆N₂O₄S₂. Its synthesis involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate. The characterization of BTSH is typically done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of N,N'-Bis(P-toluenesulfonyl)hydrazine, some potential areas of exploration include:

  • Organic synthesis: BTSH might serve as a precursor for the synthesis of other hydrazine derivatives due to the presence of the easily removable tosyl (p-toluenesulfonyl) groups.
  • Medicinal chemistry: The ability of BTSH to form derivatives with various functional groups might be useful in the development of new drug candidates.
  • Material science: The properties of BTSH, such as its thermal stability and potential for self-assembly, could be investigated for its suitability in material development applications.

N,N'-Bis(P-toluenesulfonyl)hydrazine, also known as 1,2-Bis(p-tolylsulfonyl)hydrazine, is a chemical compound with the molecular formula C₁₄H₁₆N₂O₄S. It is characterized by two p-toluenesulfonyl groups attached to a hydrazine backbone. This compound is primarily utilized in organic synthesis due to its ability to form N-sulfonylhydrazine derivatives, which are crucial intermediates in various

  • Irritating to skin and eyes [].
  • Harmful if swallowed [].

  • Formation of Diazo Compounds: It is extensively used for synthesizing α-diazoacetate and α-diazoketone compounds, which serve as intermediates in cycloadditions and cyclopropanations .
  • Nucleophilic Attacks: The compound acts as a nucleophile, allowing it to engage in various substitution reactions with electrophiles.
  • Reduction and Coupling Reactions: It plays a role in reduction processes and can facilitate coupling reactions, contributing to the synthesis of more complex organic molecules.

While N,N'-Bis(P-toluenesulfonyl)hydrazine is primarily recognized for its synthetic utility, it also exhibits biological activity. The compound interacts with various enzymes and proteins, influencing cellular processes such as gene expression and cell signaling pathways. Its derivatives have been studied for potential pharmacological applications, although specific therapeutic uses remain limited .

The synthesis of N,N'-Bis(P-toluenesulfonyl)hydrazine can be accomplished through several methods:

  • Direct Synthesis: One common method involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate in the presence of a base such as pyridine. This reaction typically occurs in dichloromethane at low temperatures (around 0 °C) to yield the desired product .
  • Alternative Routes: Other synthetic routes may involve variations in solvents or reaction conditions, but the core reactants remain consistent—p-toluenesulfonyl chloride and hydrazine derivatives .

N,N'-Bis(P-toluenesulfonyl)hydrazine finds applications across various fields:

  • Organic Chemistry: It is predominantly used as a reagent for synthesizing diazo compounds, which are vital in organic synthesis for creating complex structures.
  • Material Science: The compound's derivatives may be explored for their potential use in polymers or other materials due to their reactive nature.
  • Pharmaceutical Research: While not widely used therapeutically, its biological activity makes it a candidate for further research into medicinal chemistry .

Studies on N,N'-Bis(P-toluenesulfonyl)hydrazine reveal its interactions with biomolecules:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, impacting metabolic pathways.
  • Cellular Effects: Research indicates that it can alter cell signaling and gene expression profiles, suggesting potential roles in cellular regulation .
  • Stability and Degradation: Investigations into its stability under various conditions provide insights into its long-term effects on cellular functions, essential for both laboratory and potential therapeutic applications.

N,N'-Bis(P-toluenesulfonyl)hydrazine shares structural similarities with several other sulfonylhydrazines. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
p-Toluenesulfonyl HydrazideContains one p-toluenesulfonyl groupSimpler structure; used primarily for diazo synthesis.
N,N'-Di-p-toluenesulfonyl HydrazineTwo p-toluenesulfonyl groupsSimilar reactivity but different steric properties.
Methanesulfonyl HydrazideContains methanesulfonyl groupMore polar; may exhibit different solubility characteristics.
o-Nitrobenzenesulfonyl HydrazideContains o-nitrobenzenesulfonyl groupExhibits different electronic properties affecting reactivity.

N,N'-Bis(P-toluenesulfonyl)hydrazine stands out due to its dual sulfonyl groups, enhancing its reactivity and utility in forming diverse organic compounds compared to simpler analogs like p-toluenesulfonyl hydrazide .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14062-05-6

Wikipedia

N,N'-Ditosylhydrazine

Dates

Modify: 2023-08-15

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